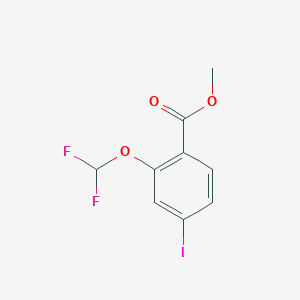

Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester

Vue d'ensemble

Description

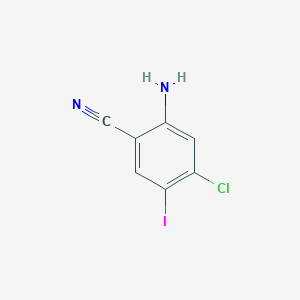

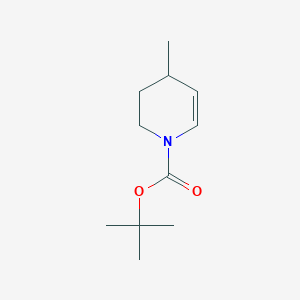

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “2-(difluoromethoxy)-4-iodo-” indicates that the benzoic acid has been substituted with a difluoromethoxy group at the 2nd carbon and an iodine atom at the 4th carbon of the benzene ring. The “methyl ester” indicates that the carboxylic acid group (-COOH) of the benzoic acid has been esterified with methanol, resulting in a -COOCH3 group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-carbon ring with alternating double bonds), with a difluoromethoxy group, an iodine atom, and a methyl ester group attached to it. The positions of these substituents on the benzene ring would be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure and functional groups of the compound. For example, the presence of the ester group might make this compound more polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Pharmacokinetics and Applications in Medicine

A study investigated the pharmacokinetics of a related benzoic acid ester, focusing on its distribution and bioavailability in rats. This research highlights the potential medical applications of benzoic acid esters in drug delivery and pharmacokinetic studies (Haoran Xu et al., 2020).

Polymer Synthesis

Research on the synthesis of polymers using benzoic acid derivatives as initiators for cyclopolymerization demonstrates the utility of these compounds in creating new materials. Such studies explore the development of novel polymers with potential applications in various industries (Martin G. Mayershofer et al., 2006).

Analytical Chemistry

A novel application of pyrolytic methylation was developed to determine benzoic acid in soft drinks, showcasing the use of benzoic acid esters in analytical chemistry for food safety and quality control (Zaifa Pan et al., 2005).

Aggregation Enhanced Emission

Research into the photophysical properties of naphthalimide-based compounds, including benzoic acid methyl ester derivatives, has revealed their potential in creating materials with aggregation-enhanced emission properties. These findings are significant for the development of optical and electronic devices (A. Srivastava et al., 2016).

Food Science

A comprehensive review on benzoic acid and its derivatives, including methyl esters, discusses their natural occurrence in foods, uses as additives, and the surrounding controversy. This work is crucial for understanding the implications of these compounds in food science and public health (A. D. del Olmo et al., 2017).

Propriétés

IUPAC Name |

methyl 2-(difluoromethoxy)-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO3/c1-14-8(13)6-3-2-5(12)4-7(6)15-9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYBHXHHURYKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)

![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)